molecular formula C24H29N2O5Cl B601000 (1R,3S)-Benazepril Hydrochloride CAS No. 86541-77-7

(1R,3S)-Benazepril Hydrochloride

Cat. No.: B601000
CAS No.: 86541-77-7
M. Wt: 460.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-Benazepril Hydrochloride is a pharmaceutical compound primarily used as an intermediate in the synthesis of various drugs. It is an alcohol derivative and can be used in the preparation of other complex molecules. This compound is known for its role in the treatment of conditions such as rheumatoid arthritis and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-Benazepril Hydrochloride involves several steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, which then undergoes a chiral Diels-Alder reaction. This reaction is catalyzed by copper in an oxidation system, followed by reduction and alkaline deprotection reactions. The final product is obtained after acidification .

Industrial Production Methods

For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method ensures high atom economy and low production costs, with good stereoselectivity and high optical purity .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-Benazepril Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

(1R,3S)-Benazepril Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,3S)-Benazepril Hydrochloride involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-Benazepril Hydrochloride is unique due to its specific chiral centers and its role in the synthesis of various therapeutic agents. Its high optical purity and stereoselectivity make it a valuable compound in pharmaceutical research and production .

Properties

IUPAC Name

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-CMXBXVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,3S)-Benazepril Hydrochloride
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